molecular formula C10H3Br5 B14456586 1,2,4,6,7-Pentabromonaphthalene CAS No. 75625-25-1

1,2,4,6,7-Pentabromonaphthalene

Cat. No.: B14456586
CAS No.: 75625-25-1
M. Wt: 522.6 g/mol
InChI Key: BZPSOPFSQYNUQX-UHFFFAOYSA-N
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Description

1,2,4,6,7-Pentabromonaphthalene is a brominated derivative of naphthalene, characterized by the presence of five bromine atoms attached to the naphthalene ring. Its molecular formula is C10H3Br5, and it has a molecular weight of approximately 522.651 Da

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,6,7-Pentabromonaphthalene can be synthesized through the bromination of naphthalene. The process involves the use of bromine as a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled conditions to ensure the selective bromination at the desired positions on the naphthalene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the pentabrominated compound .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,6,7-Pentabromonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,4,6,7-Pentabromonaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4,6,7-Pentabromonaphthalene involves its interaction with various molecular targets and pathways. The bromine atoms on the naphthalene ring enhance its reactivity, allowing it to interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

    1,2,3,4,5-Pentabromonaphthalene: Another pentabrominated derivative with bromine atoms at different positions.

    1,2,3,4,6-Pentabromonaphthalene: Similar structure but with bromine atoms at different positions.

    1,2,3,5,6-Pentabromonaphthalene: Another isomer with a different bromination pattern.

Uniqueness: 1,2,4,6,7-Pentabromonaphthalene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .

Properties

CAS No.

75625-25-1

Molecular Formula

C10H3Br5

Molecular Weight

522.6 g/mol

IUPAC Name

1,2,4,6,7-pentabromonaphthalene

InChI

InChI=1S/C10H3Br5/c11-6-3-9(14)10(15)5-2-8(13)7(12)1-4(5)6/h1-3H

InChI Key

BZPSOPFSQYNUQX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)C(=C(C=C2Br)Br)Br

Origin of Product

United States

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